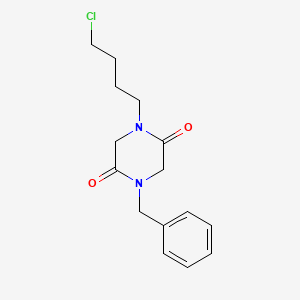
1-(2-Bromo-3-methylphenyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-3-methylphenyl)butan-1-ol is an organic compound that belongs to the class of alcohols It features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3-methylphenyl)butan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-3-methylphenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a de-brominated alcohol.
Substitution: Formation of various substituted phenylbutanols.
Scientific Research Applications
1-(2-Bromo-3-methylphenyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Bromo-3-methylphenyl)butan-1-ol exerts its effects depends on its interactions with molecular targets. The bromine atom and hydroxyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with enzymes, receptors, or other biomolecules. The specific pathways involved can vary based on the context of its application.
Comparison with Similar Compounds
- 1-(2-Bromo-4-methylphenyl)butan-1-ol
- 1-(2-Bromo-3-ethylphenyl)butan-1-ol
- 1-(2-Bromo-3-methylphenyl)propan-1-ol
Comparison: 1-(2-Bromo-3-methylphenyl)butan-1-ol is unique due to its specific substitution pattern on the phenyl ring and the length of the butanol chain
Properties
Molecular Formula |
C11H15BrO |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-(2-bromo-3-methylphenyl)butan-1-ol |
InChI |
InChI=1S/C11H15BrO/c1-3-5-10(13)9-7-4-6-8(2)11(9)12/h4,6-7,10,13H,3,5H2,1-2H3 |
InChI Key |
RXCVWWMZTNPFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC(=C1Br)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenyl)-oxazolo[5,4-b]pyridine](/img/structure/B13883019.png)
![[4-(5-Chloromethyl-isoxazol-3-yl)-phenyl]-dimethyl-amine](/img/structure/B13883020.png)
![Ethyl 3,6-dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13883024.png)
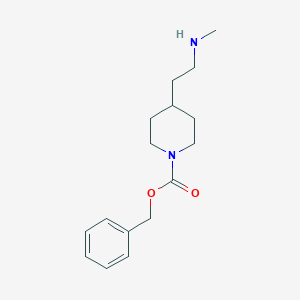
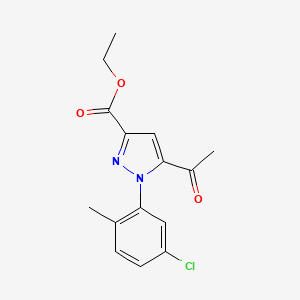


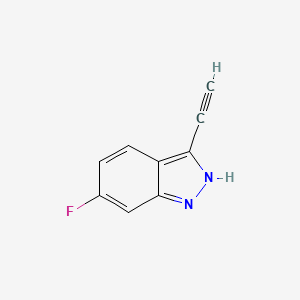
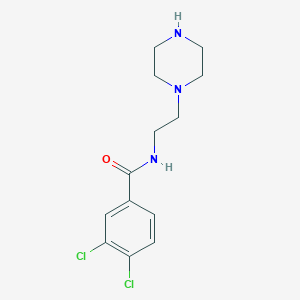
![2-[(Benzylamino)methyl]-4-methylaniline](/img/structure/B13883078.png)
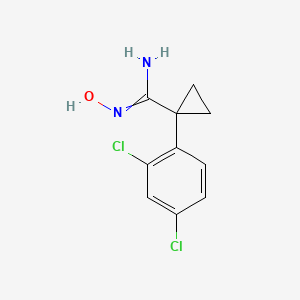
![5-[(Pyridin-2-yl)oxy]naphthalen-2-amine](/img/structure/B13883083.png)

